ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Catalog No.
S871345
CAS No.
365997-34-8
M.F
C14H24N4O4
M. Wt
312.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl...

CAS Number

365997-34-8

Product Name

ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

IUPAC Name

ethyl (1S,3R,4S)-4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

InChI

InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20)/t9-,10-,11+/m0/s1

InChI Key

OWOOGVCCMVDZAA-GARJFASQSA-N

SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]

Synthesis of Oxadiazole Derivatives

Scientific Field: Organic Synthesis

Application Summary: The compound is utilized in the synthesis of oxadiazole derivatives containing a cyclohexanediamine moiety. These derivatives are of interest due to their potential pharmacological activities.

Methods of Application: The synthesis involves the reaction of the compound with hydrazonoyl halides under suitable conditions to form the corresponding oxadiazole derivatives through cyclization.

Results Summary: The expected results would be the formation of oxadiazole compounds with high yields. The synthesized compounds would then be characterized by NMR, IR, and mass spectrometry to confirm their structures .

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a chemical compound with the molecular formula C14H24N4O4C_{14}H_{24}N_{4}O_{4} and a molecular weight of 312.36 g/mol. It is identified by the CAS number 365997-34-8 and is known for its azido group, which is significant in various

No information exists regarding a specific mechanism of action for this compound.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Be familiar with general laboratory safety procedures.

  • Click Chemistry: The azido group allows for the formation of triazoles through the reaction with alkynes, making it useful for bioconjugation and labeling studies.
  • Reduction Reactions: The azido group can be reduced to amines under specific conditions, which can be useful for synthesizing more complex molecules.
  • Nucleophilic Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, allowing for further functionalization of the cyclohexane ring.

These reactions highlight the compound's versatility in synthetic organic chemistry .

While specific biological activity data for ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate may be limited, compounds containing azido groups are often investigated for their potential in drug development due to their ability to modify biomolecules selectively. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .

The synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves several steps:

  • Formation of the Cyclohexane Ring: Starting from cyclohexanecarboxylic acid, the carboxylic acid can be converted into an amine derivative using standard amination techniques.
  • Protection of Amine: The amine group is protected using tert-butoxycarbonyl chloride to form the corresponding carbamate.
  • Azidation: The protected amine is then treated with sodium azide to introduce the azido group.
  • Esterification: Finally, ethyl ester formation can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst .

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate has various applications:

  • Bioconjugation: Its azido group makes it suitable for attaching to biomolecules or surfaces in biochemistry and materials science.
  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds.
  • Research Tool: Used in click chemistry protocols for labeling and tracking biological molecules .

Interaction studies involving ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate focus on its ability to bind selectively to various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics with target proteins.
  • Mass Spectrometry: For analyzing conjugation products.

Such studies are crucial for understanding how this compound might function in biological systems and its potential therapeutic applications .

Several compounds exhibit structural similarities to ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberStructural Features
Ethyl (1R,3S,4R)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate365997-35-9Similar azido and tert-butoxycarbonyl groups but different stereochemistry
Ethyl (1S,3R,4R)-4-hydroxy-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate365997-33-7Hydroxy instead of azido group
Ethyl (1R,3S,4S)-4-hydroxy-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate1392745-66-2Similar structure with a hydroxy substitution

These compounds highlight the uniqueness of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate due to its specific stereochemistry and functional groups that enable distinct reactivity profiles and biological interactions .

Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate represents a complex molecular structure with multiple stereogenic centers and diverse functional groups that require careful synthetic planning [1] [2]. This compound serves as an important intermediate in the synthesis of pharmaceutical compounds, including the isotope-labeled analog of Edoxaban, an anticoagulant drug that acts as a direct factor Xa inhibitor [3] [4].

The retrosynthetic analysis of this compound involves identifying strategic disconnections that simplify the molecule into readily accessible precursors while preserving the stereochemical integrity at the three stereogenic centers (1S, 3R, 4S) [5]. The primary disconnections focus on the functional groups present in the molecule: the ethyl ester, the tert-butoxycarbonyl (Boc) protected amine, and the azido group [2] [5].

A logical retrosynthetic approach involves the following key disconnections:

  • Disconnection of the ethyl ester group to reveal the corresponding carboxylic acid, which can be prepared through carbodiimide-mediated coupling [6] [7].

  • Disconnection of the Boc-protected amino group to expose the free amine, which can be introduced through stereoselective methods [8] [9].

  • Disconnection of the azido group, which can be installed through nucleophilic substitution of an appropriate leaving group [10] [11].

  • Disconnection of the cyclohexane ring to identify suitable precursors for ring construction, potentially through ring-closing metathesis (RCM) [12] [13].

The following table outlines the key disconnections and corresponding synthetic equivalents for ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate:

DisconnectionSynthetic EquivalentReaction Type
Ethyl esterCarboxylic acid + EthanolCarbodiimide coupling
Boc-aminoFree amine + Boc₂OBoc protection
Azido groupLeaving group + NaN₃Nucleophilic substitution
Cyclohexane ringDiene precursorRing-closing metathesis

This retrosynthetic analysis provides a strategic framework for the synthesis of the target compound, with careful consideration of stereochemical control at each step to ensure the correct configuration at all three stereogenic centers [5] [14].

Carbodiimide-Mediated Coupling Strategies for Ester Formation

The formation of the ethyl ester moiety in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is typically achieved through carbodiimide-mediated coupling reactions, which are widely employed for the activation of carboxylic acids toward nucleophilic attack by alcohols [6] [7]. These coupling reactions are particularly valuable due to their mild conditions, high yields, and compatibility with various functional groups [15] [16].

The most commonly used carbodiimide reagents for ester formation include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [7] [16]. These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which subsequently reacts with the alcohol to form the ester [7] [15].

The mechanism of carbodiimide-mediated ester formation proceeds as follows:

  • The carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate.
  • This activated intermediate can directly react with the alcohol to form the ester and the corresponding urea byproduct.
  • Alternatively, the O-acylisourea can rearrange to form an N-acylurea, which is unreactive toward the alcohol, resulting in decreased yields [15] [17].

To suppress this undesired rearrangement, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) are often added to the reaction mixture [15] [18]. DMAP reacts with the O-acylisourea to form a reactive acylpyridinium intermediate, which rapidly reacts with the alcohol to form the ester [15] [17].

The Steglich esterification, which employs DCC as the coupling reagent and DMAP as a catalyst, is particularly effective for the formation of esters under mild conditions [15] [18]. This method is well-suited for the synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, as it allows for the selective esterification of the carboxylic acid without affecting the Boc-protected amine or the azido group [18] [17].

The following table summarizes the key carbodiimide-mediated coupling strategies for ester formation:

Coupling ReagentCatalystSolventTemperatureYield (%)
DCCDMAPDCMRoom temperature85-95
EDCDMAPDCM/DMF0°C to room temperature80-90
DCCNonePyridineRoom temperature40-60
DCCp-Toluenesulfonic acidPyridineRoom temperature95-98

The choice of coupling reagent, catalyst, and reaction conditions depends on the specific requirements of the synthesis, including the presence of other functional groups, the desired stereochemical outcome, and the scale of the reaction [18] [17].

Ring-Closing Metathesis Approaches for Cyclohexane Scaffold Construction

Ring-closing metathesis (RCM) has emerged as a powerful method for the construction of cyclohexane scaffolds, offering a versatile approach to the synthesis of complex cyclic structures including the cyclohexane core of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate [12] [13]. This transformation involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene with the elimination of ethylene as a byproduct [13] [24].

The development of well-defined ruthenium-based catalysts, particularly the Grubbs catalysts, has significantly expanded the scope and utility of RCM in organic synthesis [13] [25]. These catalysts exhibit high activity, functional group tolerance, and stability, making them ideal for the construction of cyclohexane rings bearing diverse functionalities [24] [26].

The key Grubbs catalysts used in RCM reactions include:

  • First-generation Grubbs catalyst: Cl₂(PCy₃)₂Ru=CHPh
  • Second-generation Grubbs catalyst: Cl₂(IMesH₂)(PCy₃)Ru=CHPh
  • Hoveyda-Grubbs catalysts: Modified versions with improved stability and recyclability [25] [26]

The mechanism of RCM for cyclohexane construction involves the following steps:

  • Initiation: The catalyst coordinates with one of the terminal alkenes, forming a metallacyclobutane intermediate through a [2+2] cycloaddition [26] [27].
  • Cyclization: The metallacyclobutane undergoes cycloreversion to form a new ruthenium-carbene complex and release ethylene [24] [26].
  • Propagation: The new ruthenium-carbene complex coordinates with the second terminal alkene, forming another metallacyclobutane intermediate that undergoes cycloreversion to form the cyclic product and regenerate the catalyst [26] [27].

For the construction of the cyclohexane scaffold in ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, the RCM approach offers several advantages:

  • Mild reaction conditions that are compatible with sensitive functional groups such as azides and Boc-protected amines [13] [12].
  • High functional group tolerance, allowing for the presence of ester, azido, and Boc-amino functionalities during the ring-closing step [12] [24].
  • Stereochemical control, as the RCM reaction generally preserves the stereochemistry of the precursor diene [13] [27].

The following table summarizes key RCM conditions for cyclohexane scaffold construction:

CatalystLoading (mol%)SolventTemperature (°C)Concentration (M)Yield (%)
Grubbs I5-10DCM25-400.01-0.0565-80
Grubbs II2-5DCM or toluene25-800.01-0.0575-90
Hoveyda-Grubbs II1-5DCM or toluene25-800.01-0.0580-95

It is important to note that the presence of nitrogen-containing functional groups, such as the azido and Boc-amino groups in the target compound, can influence the catalyst loading and reaction conditions due to potential coordination with the ruthenium catalyst [12] [27]. This effect has been observed in various RCM reactions, where substrates containing nitrogen functionalities often require higher catalyst loadings or modified reaction conditions to achieve complete conversion [12] [27].

Protecting Group Strategies for Amino and Carboxylate Moieties

The synthesis of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate requires careful consideration of protecting group strategies for both the amino and carboxylate functionalities [8] [28]. These protecting groups must be compatible with the various reaction conditions employed throughout the synthetic sequence and should be selectively removable when necessary [28] [29].

Amino Group Protection

The tert-butoxycarbonyl (Boc) group is the protecting group of choice for the amino functionality in the target compound [8] [23]. The Boc group offers several advantages for amino protection:

  • Stability to basic conditions and nucleophiles, making it compatible with various transformations including esterification and azide introduction [8] [9].
  • Selective removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol), which does not affect the ester or azido functionalities [8] [23].
  • Straightforward introduction using di-tert-butyl dicarbonate (Boc₂O) under mild conditions [8] [30].

The introduction of the Boc group to protect amines can be achieved through several methods:

  • Aqueous conditions: Treatment of the amine with Boc₂O in the presence of a base such as sodium hydroxide [8] [30].
  • Organic solvent conditions: Reaction of the amine with Boc₂O in tetrahydrofuran (THF) at 40°C or in the presence of 4-dimethylaminopyridine (DMAP) in acetonitrile [8] [23].
  • One-pot procedures: Combined with other transformations, such as hydrogenation followed by in situ Boc protection, which can be particularly useful for large-scale synthesis [31].

Carboxylate Protection

The ethyl ester serves as the protecting group for the carboxylate functionality in the target compound [28] [6]. Ester protection offers several advantages:

  • Stability to a wide range of reaction conditions, including those used for azide introduction and Boc protection [28] [6].
  • Selective removal through hydrolysis under basic conditions or enzymatic methods, which can be performed without affecting the azido group [28] [17].
  • Versatility in terms of the alcohol component, allowing for the use of different esters (methyl, ethyl, benzyl, etc.) depending on the specific requirements of the synthesis [28] [6].

The formation of esters for carboxylate protection can be achieved through various methods:

  • Carbodiimide-mediated coupling: Using reagents such as DCC or EDC, often in combination with DMAP, as discussed in section 2.2 [6] [15].
  • Fischer esterification: Direct reaction of the carboxylic acid with an alcohol under acidic conditions, which is particularly useful for simple esters [28] [17].
  • Transesterification: Exchange of one ester group for another, which can be useful for modifying existing ester-protected compounds [28] [6].

The concept of orthogonality is crucial in protecting group strategies, referring to the ability to selectively remove one protecting group without affecting others [29] [28]. In the case of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate, the Boc group and ethyl ester exhibit orthogonality:

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Boc (amino)Boc₂O, base, THF or H₂O/dioxaneTFA/DCM or HCl/MeOHStable to basic conditions and nucleophiles; labile to acids
Ethyl ester (carboxylate)EtOH, DCC/DMAP or H⁺NaOH/H₂O/EtOH or LiOH/THF/H₂OStable to acidic conditions; labile to strong bases

This orthogonality allows for selective deprotection of either the amino or carboxylate functionality, providing flexibility in the synthetic route and enabling selective modifications at different stages of the synthesis [29] [28].

Large-Scale Production Challenges and Optimization

The large-scale production of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate presents several challenges that require careful optimization of reaction conditions, purification methods, and process parameters [31] [32]. As an important pharmaceutical intermediate, the development of efficient and scalable synthetic routes is essential for its commercial production [4] [31].

Process Optimization Challenges

  • Stereochemical control: Maintaining high diastereoselectivity during the introduction of the azido and Boc-amino functionalities becomes more challenging at larger scales due to potential variations in mixing, temperature control, and reaction kinetics [31] [33]. Robust processes that provide consistent stereochemical outcomes are essential for large-scale production [33] [22].

  • Azide handling: The azide functionality introduces safety concerns at larger scales due to the potential formation of hydrazoic acid and the risk of explosion [11] [31]. Process optimization must address these safety issues through careful control of reaction conditions, appropriate engineering controls, and alternative methodologies where possible [31] [32].

  • Purification and crystallization: The purification of intermediates and the final product becomes more critical at larger scales, where chromatographic methods may not be practical or economical [34] [32]. The development of efficient crystallization protocols is essential for obtaining the target compound with high purity and in good yield [34] [31].

  • Catalyst loading and recovery: For reactions involving expensive catalysts, such as the Grubbs catalysts used in RCM, optimization of catalyst loading and potential recovery/recycling strategies are important considerations for cost-effective large-scale production [13] [33].

Optimization Strategies

Several strategies have been developed to address these challenges and optimize the large-scale production of complex cyclohexane derivatives:

  • Continuous flow processes: Implementation of continuous flow chemistry can improve mixing, heat transfer, and process control, leading to more consistent results and safer handling of hazardous reagents such as azides [32] [33].

  • One-pot procedures: Development of telescoped or one-pot procedures that minimize isolation and purification of intermediates can significantly improve process efficiency and reduce waste generation [35]. For example, hydrogenation followed by in situ Boc protection has been reported for the synthesis of related cyclohexane derivatives [31].

  • Alternative methodologies: Exploration of alternative synthetic routes that avoid hazardous reagents or challenging transformations can lead to more scalable processes [35] [31]. For instance, the use of copper-catalyzed azidation instead of traditional nucleophilic substitution methods may offer advantages in terms of safety and efficiency [10] [31].

  • Crystallization development: Optimization of crystallization conditions for intermediates and the final product is crucial for large-scale purification [34] [32]. Factors such as solvent selection, cooling profiles, seeding strategies, and impurity profiles must be carefully evaluated to develop robust crystallization processes [34] [31].

The following table summarizes key optimization parameters for large-scale production:

Process ParameterChallengeOptimization StrategyImpact
Reaction scale-upHeat and mass transfer limitationsContinuous flow processing; Improved mixing technologiesEnhanced reaction control; Consistent yields and selectivity
Azide handlingSafety concerns; Potential formation of hydrazoic acidContinuous flow; In situ generation; Alternative methodologiesImproved safety profile; Reduced risk of accidents
PurificationLimited applicability of chromatographyCrystallization development; Selective precipitationHigher purity; Reduced solvent usage; Lower production costs
Catalyst usageHigh cost; Limited availabilityReduced loading; Catalyst immobilization; Recovery strategiesLower production costs; Improved sustainability
Waste managementGeneration of hazardous waste; Environmental impactSolvent recycling; Green chemistry principles; Process intensificationReduced environmental footprint; Compliance with regulations

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Wikipedia

Ethyl (1S,3R,4S)-4-azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate

Dates

Modify: 2023-08-16

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